molecular formula C9H9BrO B15322645 (R)-2-(4-Bromo-3-methylphenyl)oxirane

(R)-2-(4-Bromo-3-methylphenyl)oxirane

Cat. No.: B15322645
M. Wt: 213.07 g/mol
InChI Key: ZGWLWIIABGTIFV-VIFPVBQESA-N
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Description

(R)-2-(4-Bromo-3-methylphenyl)oxirane is a chiral epoxide characterized by a phenyl ring substituted with a bromine atom at the para-position (C4) and a methyl group at the meta-position (C3). Its molecular formula is C₉H₉BrO, with a molecular weight of 217.04 g/mol . The compound’s unique reactivity arises from the electron-withdrawing bromine atom and the electron-donating methyl group, creating a distinct electronic environment. The (R)-configuration at the epoxide ring’s chiral center further influences its stereoselective interactions in biological systems and synthetic applications .

Properties

Molecular Formula

C9H9BrO

Molecular Weight

213.07 g/mol

IUPAC Name

(2R)-2-(4-bromo-3-methylphenyl)oxirane

InChI

InChI=1S/C9H9BrO/c1-6-4-7(9-5-11-9)2-3-8(6)10/h2-4,9H,5H2,1H3/t9-/m0/s1

InChI Key

ZGWLWIIABGTIFV-VIFPVBQESA-N

Isomeric SMILES

CC1=C(C=CC(=C1)[C@@H]2CO2)Br

Canonical SMILES

CC1=C(C=CC(=C1)C2CO2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(4-Bromo-3-methylphenyl)oxirane typically involves the epoxidation of a suitable precursor. One common method is the reaction of ®-2-(4-Bromo-3-methylphenyl)ethanol with an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high selectivity and yield.

Industrial Production Methods

On an industrial scale, the production of ®-2-(4-Bromo-3-methylphenyl)oxirane may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. Catalysts such as titanium silicalite-1 (TS-1) can be employed to enhance the epoxidation process. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also gaining traction in industrial settings.

Chemical Reactions Analysis

Types of Reactions

®-2-(4-Bromo-3-methylphenyl)oxirane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack. Common nucleophiles include amines, thiols, and alcohols.

    Reduction: The compound can be reduced to the corresponding diol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation: Further oxidation can lead to the formation of carboxylic acids or ketones, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile at room temperature.

    Reduction: The reduction process is usually conducted in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used in acidic or basic media.

Major Products Formed

    Nucleophilic Substitution: The major products are substituted alcohols, amines, or thiols, depending on the nucleophile used.

    Reduction: The primary product is the corresponding diol.

    Oxidation: The major products include carboxylic acids or ketones.

Scientific Research Applications

Chemistry

®-2-(4-Bromo-3-methylphenyl)oxirane is used as a building block in organic synthesis. Its reactivity makes it a valuable intermediate for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

In biological research, this compound can be used to study enzyme-catalyzed epoxidation reactions. It serves as a model substrate for investigating the mechanisms of epoxide hydrolases and other related enzymes.

Medicine

The compound’s derivatives have potential applications in medicinal chemistry. For example, epoxide-containing molecules are explored for their anticancer, antiviral, and anti-inflammatory properties.

Industry

In the industrial sector, ®-2-(4-Bromo-3-methylphenyl)oxirane is utilized in the production of epoxy resins, which are essential components in coatings, adhesives, and composite materials.

Mechanism of Action

The mechanism of action of ®-2-(4-Bromo-3-methylphenyl)oxirane involves its reactivity towards nucleophiles. The strained oxirane ring opens upon nucleophilic attack, leading to the formation of a more stable product. This reactivity is exploited in various chemical transformations and biological processes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Electronic Properties

The position and nature of substituents on the phenyl ring significantly influence the reactivity and stability of oxirane derivatives. Below is a comparative analysis of key analogs:

Compound Name Substituents Key Features Reactivity Profile Reference
(R)-2-(4-Bromo-3-methylphenyl)oxirane Br (C4), CH₃ (C3), (R) Balanced electronic effects (Br: EWG; CH₃: EDG); chiral center Moderate to high reactivity in ring-opening
(R)-2-(4-Bromo-2-fluorophenyl)oxirane Br (C4), F (C2), (R) Dual EWGs (Br, F) increase ring strain and electrophilicity High reactivity in nucleophilic additions
2-(3-Bromophenyl)oxirane Br (C3) Bromine at meta-position reduces steric hindrance Lower reactivity compared to para-substituted analogs
(R)-2-((3-Bromophenoxy)methyl)oxirane Br (C3), phenoxy-CH₂- Bromophenoxy group enhances lipophilicity Anti-inflammatory activity observed
(R)-2-(4-Methoxyphenyl)oxirane OCH₃ (C4), (R) Methoxy (EDG) stabilizes ring; lower electrophilicity Slower ring-opening kinetics

Key Findings :

  • Electron-withdrawing groups (EWGs) like bromine and fluorine increase electrophilicity, accelerating nucleophilic attacks on the epoxide ring .
  • Electron-donating groups (EDGs) like methyl or methoxy reduce ring strain, decreasing reactivity but improving stability .
  • Substituent position : Para-substituted bromine (C4) enhances resonance effects compared to meta-substituted analogs (C3) .

Key Findings :

  • Bromine-substituted oxiranes are frequently employed as intermediates in drug synthesis due to their reactivity and ability to form stable adducts .
  • Fluorine substituents, as in (R)-2-(4-Bromo-2-fluorophenyl)oxirane, improve metabolic stability and target selectivity .

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